

Spectroscopic Profile of Oxetan-3-yl 4-methylbenzenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: Oxetan-3-yl 4-methylbenzenesulfonate

Cat. No.: B1316767

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Oxetan-3-yl 4-methylbenzenesulfonate** (CAS No. 26272-83-3), a key intermediate in organic synthesis and drug discovery. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

While specific, experimentally-derived quantitative data for **Oxetan-3-yl 4-methylbenzenesulfonate** is not readily available in publicly accessible literature, this section provides a template for the presentation of such data. The tables below are structured for clarity and ease of comparison, and the expected ranges for chemical shifts and absorption frequencies are based on the known structural motifs of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **Oxetan-3-yl 4-methylbenzenesulfonate**, ^1H NMR and ^{13}C NMR spectra would provide detailed information about the hydrogen and carbon framework, respectively.

Table 1: ^1H NMR Data for **Oxetan-3-yl 4-methylbenzenesulfonate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Value	e.g., d	e.g., 2H	Value	Aromatic Protons (ortho to SO ₂)
Value	e.g., d	e.g., 2H	Value	Aromatic Protons (meta to SO ₂)
Value	e.g., m	e.g., 1H	Value	Oxetane CH
Value	e.g., m	e.g., 4H	Value	Oxetane CH ₂
Value	e.g., s	e.g., 3H	N/A	Methyl Protons (Ar-CH ₃)
Solvent: CDCl ₃ , Spectrometer Frequency: e.g., 400 MHz				

Table 2: ¹³C NMR Data for **Oxetan-3-yl 4-methylbenzenesulfonate**

Chemical Shift (δ) ppm	Assignment
Value	Aromatic C (quaternary, attached to S)
Value	Aromatic CH (ortho to SO ₂)
Value	Aromatic CH (meta to SO ₂)
Value	Aromatic C (quaternary, attached to CH ₃)
Value	Oxetane CH-O
Value	Oxetane CH ₂
Value	Methyl C (Ar-CH ₃)
Solvent: CDCl ₃ , Spectrometer Frequency: e.g., 100 MHz	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data for **Oxetan-3-yl 4-methylbenzenesulfonate**

Frequency (cm ⁻¹)	Intensity	Assignment
Value	e.g., Strong	S=O asymmetric stretch (sulfonate)
Value	e.g., Strong	S=O symmetric stretch (sulfonate)
Value	e.g., Medium	C-O stretch (ether)
Value	e.g., Medium	C-O stretch (ester)
Value	e.g., Medium	Aromatic C=C stretch
Value	e.g., Medium	C-H stretch (aromatic)
Value	e.g., Medium	C-H stretch (aliphatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for **Oxetan-3-yl 4-methylbenzenesulfonate**

m/z	Relative Intensity (%)	Assignment
Value	Value	[M+H] ⁺ (Molecular Ion)
Value	Value	[M+Na] ⁺ (Sodium Adduct)
Value	Value	Fragment Ion (e.g., loss of oxetane)
Value	Value	Fragment Ion (e.g., tosyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Oxetan-3-yl 4-methylbenzenesulfonate** for ¹H NMR or 20-30 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FTIR) Spectroscopy

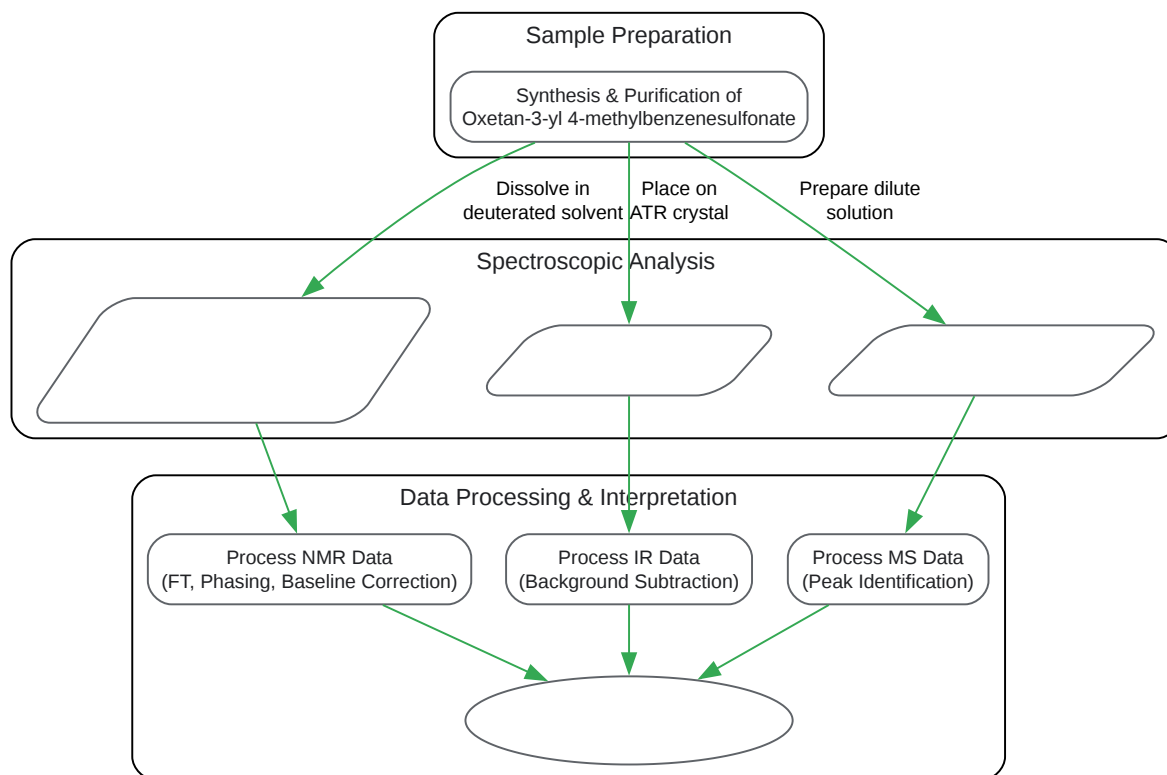
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **Oxetan-3-yl 4-methylbenzenesulfonate** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
 - Prepare a dilute solution of **Oxetan-3-yl 4-methylbenzenesulfonate** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
 - A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to the solution to promote ionization.
- Data Acquisition:
 - Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode.
 - Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Oxetan-3-yl 4-methylbenzenesulfonate**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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